molecular formula C23H19NO4 B1142385 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid CAS No. 120467-46-1

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Cat. No. B1142385
M. Wt: 373.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid involves complex processes. For example, the compound [carbonyl-14C]-labeled N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl] −5-chloro-2-methoxy-4-(methylamino) benzamide, a potent neuroleptic agent, was synthesized from 4-amino-2-hydroxy-[carboxyl-14C] benzoic acid in six stages with an overall radiochemical yield of 79.1% and a specific activity of 21.18 mCi/mmol, highlighting the intricate steps involved in the synthesis of similar compounds (Tamazawa & Arima, 1984).

Molecular Structure Analysis

The structural analysis of compounds related to 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid, like the synthesis and crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, provides insights into their molecular configuration. These compounds demonstrate the importance of understanding the spatial arrangement for predicting reactivity and interaction with biological systems (Zhao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving the fluorenylmethyl group, such as the introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates, showcase the chemical versatility and reactivity of the fluorenylmethyl moiety. This versatility is crucial for the synthesis and modification of complex organic molecules (Paquet, 1982).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, play a significant role in their practical applications and behavior in different environments. For instance, the study on polyamides obtained by direct polycondensation reveals the inherent viscosity values, solubility, and thermal properties, providing a comprehensive understanding of the material characteristics important for their application in various fields (Tundidor-Camba et al., 2011).

Chemical Properties Analysis

Exploring the chemical properties, including reactivity, stability under different conditions, and interaction with other compounds, is vital for predicting the behavior and potential applications of these molecules. The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene demonstrate the chemical stability and reactivity towards forming polyamides with specific characteristics (Hsiao et al., 1999).

Scientific Research Applications

Weinreb Amides in Organic Synthesis

  • Weinreb amides, which are N-methoxy-N-methylamides, serve as remarkable intermediates in organic synthesis, enabling the efficient transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. These compounds undergo nucleophilic addition, forming a unique and stable five-membered cyclic intermediate, preventing over-addition and facilitating significant transformations in organic synthesis (Khalid, Mohammed, & Kalo, 2020).

Biologically Active Compounds of Plants

  • Natural carboxylic acids, including benzoic acid and its derivatives, possess significant antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by the structural differences of the compounds, highlighting the potential of such compounds in medical and pharmacological applications (Godlewska-Żyłkiewicz et al., 2020).

Anticancer Activities of Functional Groups

  • The effectiveness of different functional groups, including methylamino, carbonyl, and others, in inhibiting cancer cell growth and exerting an antimetastatic effect has been highlighted. These findings suggest recommendations for the design and development of improved anticancer drugs with higher efficacy (Liew et al., 2020).

Corrosion Inhibitors

  • Quinoline derivatives, including those with methoxy, amino, and nitro substituents, have been widely used as anticorrosive materials. They effectively adsorb and form stable chelating complexes with surface metallic atoms, showcasing the industrial application of such compounds (Verma, Quraishi, & Ebenso, 2020).

Antituberculosis Study of Organotin(IV) Complexes

  • Organotin(IV) complexes have shown astonishing antituberculosis activity, influenced by the organic groups attached to the tin and the nature of the ligand environment. This highlights the potential of organotin(IV) complexes in medical applications (Iqbal, Ali, & Shahzadi, 2015).

properties

CAS RN

120467-46-1

Product Name

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Molecular Formula

C23H19NO4

Molecular Weight

373.4

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid

InChI

InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26)

SMILES

CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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